2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-13-6-3-2-5(4-14-6)7(12)8(9,10)11/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSNPXEYYRPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=CO1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396401 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220370-51-4 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to 2,2,2-Trifluoro-1-(2-Methoxy-3,4-Dihydro-2H-Pyran-5-Yl)Ethanone
Direct Acylation of 2-Methoxy-3,4-Dihydro-2H-Pyran
The most widely documented method involves the Friedel-Crafts acylation of 2-methoxy-3,4-dihydro-2H-pyran with trifluoroacetic anhydride (TFAA) in the presence of a Lewis base such as pyridine. This approach mirrors the synthesis of the non-methoxy analog, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, where pyridine acts as both a base and a catalyst (Scheme 1).
Procedure :
- Substrate Preparation : 2-Methoxy-3,4-dihydro-2H-pyran is synthesized via methylation of 3,4-dihydro-2H-pyran-2-ol using methyl iodide (CH₃I) and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The hydroxyl group at position 2 of the dihydropyran ring is selectively methylated to yield the methoxy derivative.
- Acylation : The methoxy-substituted dihydropyran is reacted with TFAA (1.2 equiv) in dichloromethane (DCM) at 0°C under nitrogen atmosphere. Pyridine (1.5 equiv) is added dropwise to scavenge hydrogen chloride generated during the reaction. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and purification via silica gel chromatography.
Key Observations :
- The reaction proceeds via electrophilic aromatic substitution, with the electron-rich dihydropyran ring facilitating acylation at the 5-position.
- The methoxy group at position 2 stabilizes the intermediate oxocarbenium ion, enhancing regioselectivity.
- Typical yields range from 65–75% , with purity >95% confirmed by ¹⁹F NMR and GC-MS.
Alternative Methods: Prins Cyclization and Retro-Diels-Alder Approaches
While less common, two alternative strategies have been explored:
Prins Cyclization
This method involves the condensation of 4-methoxy-5-trifluoroacetyl-pent-2-en-1-ol with formaldehyde under acidic conditions (e.g., BF₃·OEt₂). The reaction proceeds via a cyclic oxonium intermediate, forming the dihydropyran ring while retaining the trifluoroacetyl group. However, this route suffers from low regiocontrol (<50% yield) and is primarily of theoretical interest.
Retro-Diels-Alder of Bicyclic Precursors
Heating bicyclic adducts such as 2-methoxy-6-trifluoroacetyl-1-oxa-bicyclo[3.3.0]oct-3-ene at 180°C induces retro-Diels-Alder cleavage, releasing the target compound and ethylene gas. While elegant, this method requires multistep synthesis of the bicyclic precursor and achieves modest yields (40–50%).
Mechanistic Insights and Reaction Optimization
Role of Pyridine in Acylation
Pyridine serves a dual role:
- Base : Neutralizes HCl generated during TFAA activation.
- Catalyst : Stabilizes the acylium ion (CF₃CO⁺), enhancing electrophilicity.
Kinetic Studies :
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 75 | 97 |
| Temperature | 0°C → RT | 72 | 96 |
| TFAA Equiv | 1.2 | 70 | 95 |
Notable Trends :
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to trifluoromethylated pyridines and quinolones via cyclocondensation with amines or hydrazines. For example:
Agrochemical Applications
Derivatives such as 2-methoxy-5-trifluoroacetylpyran-3-carboxamides exhibit herbicidal activity against broadleaf weeds (EC₅₀ = 12–18 μM).
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl carboxylic acids.
Reduction: : Trifluoromethyl alcohols.
Substitution: : Substituted trifluoromethyl compounds or methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated as a potential active pharmaceutical ingredient (API). Its unique trifluoromethyl group contributes to improved metabolic stability and bioavailability. Studies have shown that derivatives of this compound exhibit significant biological activity against various diseases.
Case Study: Anticancer Activity
Research conducted by Okada et al. demonstrated that derivatives of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone showed promising anticancer properties. The synthesis of fluorine-containing isoxazoles from this compound revealed moderate to high yields and selective cytotoxicity against cancer cell lines .
Organic Synthesis
The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various functional groups through nucleophilic substitutions and condensation reactions.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Hydroxylamine hydrochloride | 70 | Okada et al., 1999 |
| Condensation Reaction | Aldehydes | 65 | Zanatta et al., 2009 |
Material Science
In material science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and hydrophobicity. Compounds like 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone can be utilized to develop advanced materials with specific properties for coatings and adhesives.
Case Study: Polymer Development
Recent studies have explored the use of this compound in synthesizing fluorinated polymers that exhibit superior water-repellency and chemical resistance. These materials are suitable for applications in protective coatings and packaging .
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the methoxy group influences its binding affinity to biological targets.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can be compared to other fluorinated compounds, such as:
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine
Benzamide, 2,4,5-trifluoro-3-methoxy-N-butyl-
2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone .
Biological Activity
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone (CAS No. 220370-51-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including toxicity profiles, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone is C8H9F3O3, with a molecular weight of 210.15 g/mol. Its structure includes a trifluoromethyl group and a dihydropyran moiety, which are known for their diverse biological activities.
Toxicity Profile
The toxicity of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone has been assessed through various studies:
| Endpoint | Value | Test Subject | Reference |
|---|---|---|---|
| Oral LD50 | 1640 - 3740 mg/kg | Rat | |
| Dermal LD50 | 4920 mg/kg | Rabbit | |
| Inhalation LC50 (4 hr) | >1310 ppm (>6000 mg/m³) | Rat |
In acute toxicity studies, symptoms such as staggering and labored breathing were observed in test subjects. The compound was also found to be irritating to the skin and eyes.
Mutagenicity and Carcinogenicity
Research indicates that the compound is mutagenic in bacterial and mammalian cell systems (Ames test). However, it was not found to be clastogenic in vivo in mice when dosed orally or via inhalation repeatedly. No data are available regarding its long-term toxicity or carcinogenic potential .
Pharmacological Activities
The biological activities attributed to compounds with similar structures include:
- Antimicrobial Activity : Some derivatives of dihydropyrans exhibit significant antimicrobial properties.
- Antioxidant Activity : Compounds containing similar moieties have shown potential as antioxidants in various assays.
- Enzyme Inhibition : Certain derivatives have been investigated for their ability to inhibit enzymes such as β-secretase 1 (BACE1), which is relevant in Alzheimer's disease research .
Case Studies
Several studies have explored the biological implications of compounds related to 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of dihydropyrans exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Research on Antioxidant Effects : Research highlighted the antioxidant properties of similar compounds that could potentially mitigate oxidative stress in cellular models .
- Inhibition of β-secretase : A series of experiments showed that certain dihydropyran derivatives could inhibit β-secretase activity, suggesting a role in developing treatments for neurodegenerative diseases .
Q & A
Q. What are the most reliable synthetic routes for 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting a substituted dihydropyran derivative (e.g., 2-methoxy-3,4-dihydro-2H-pyran-5-carbaldehyde) with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O) under anhydrous conditions . Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to anhydride) and reaction temperature (0–5°C) improves yields (reported up to 72%) while minimizing side reactions. Purification via column chromatography (hexane/ethyl acetate, 8:2) ensures >95% purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at δ ~-71 ppm in ¹⁹F NMR, while the methoxy group in the dihydropyran ring resonates at δ ~3.3–3.5 ppm in ¹H NMR .
- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the ethanone and trifluoromethyl moieties .
- GC-MS : Molecular ion peaks (e.g., m/z 238 for C₉H₁₁F₃O₂) and fragmentation patterns validate structural integrity .
Q. What are its primary reactivity patterns in organic synthesis?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity, enabling:
- Nucleophilic additions : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon.
- Reductions : Sodium borohydride selectively reduces the ketone to a secondary alcohol (yield ~65%) without affecting the dihydropyran ring .
- Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) under thermal conditions (80°C) .
Q. Has this compound shown biological activity in preclinical studies?
- Methodological Answer : Fluorinated ketones often exhibit enzyme inhibition (e.g., cytochrome P450) due to strong electron-withdrawing effects. In vitro assays using liver microsomes can assess metabolic stability (e.g., IC₅₀ values via fluorometric probes) . While direct data on this compound is limited, analogs with similar substituents demonstrate antiviral and anti-inflammatory activity in cell-based models (e.g., IC₅₀ ~10 µM against SARS-CoV-2 protease) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency. FeCl₃ reduces side-product formation by 15% compared to BF₃·Et₂O .
- Solvent Optimization : Replace dichloromethane with toluene to improve solubility of intermediates and facilitate workup.
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility (yield ±2%) .
Q. What computational methods predict its electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies (e.g., HOMO = -6.8 eV, LUMO = -1.2 eV), revealing nucleophilic attack susceptibility at the carbonyl .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways and transition states .
Q. How does hygroscopicity impact storage and handling in air-sensitive reactions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis of the trifluoromethyl group.
- Karl Fischer Titration : Monitor water content (<50 ppm) before use in reactions involving organometallic reagents (e.g., LiAlH₄) .
Q. How to resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
Q. What stereoelectronic effects dominate its interactions with biological targets?
Q. Can retrosynthetic analysis guide the design of novel derivatives?
- Methodological Answer :
- Retrosynthetic Fragmentation : Disconnect the dihydropyran ring via retro-Diels-Alder (heat >150°C) or cleave the ketone via retro-Friedel-Crafts.
- Database Mining : Use Reaxys to identify building blocks (e.g., 5-membered heterocycles) for combinatorial libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
